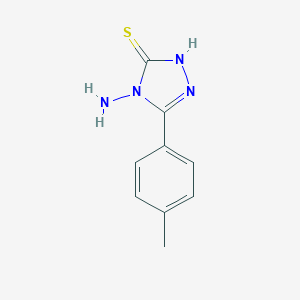

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-2-4-7(5-3-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXONMXJEHNDQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351024 | |

| Record name | 4-Amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13229-01-1 | |

| Record name | 4-Amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-5-p-tolyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring, along with an aryl substituent at the 5-position, gives rise to a class of compounds with significant therapeutic potential. 4-Amino-5-p-tolyl-4H-1,2,4-triazole-3-thiol, a member of this family, is a molecule of interest for researchers in drug discovery and development due to its unique structural features and potential for diverse chemical modifications. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and key analytical characterization methods.

Molecular Structure and Properties

4-Amino-5-p-tolyl-4H-1,2,4-triazole-3-thiol possesses the molecular formula C₉H₁₀N₄S and a molecular weight of 206.27 g/mol . The structure features a central 1,2,4-triazole ring substituted with a p-tolyl group at the 5-position, an amino group at the 4-position, and a thiol group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄S | N/A |

| Molecular Weight | 206.27 g/mol | N/A |

| CAS Number | 13229-01-1 | N/A |

Thione-Thiol Tautomerism: A Key Physicochemical Feature

A critical aspect of the physicochemical behavior of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thione and thiol forms. In the solid state and in neutral solutions, the thione form is generally considered to be the predominant tautomer. This equilibrium is crucial as the biological activity of the compound may be attributed to one or both of the tautomeric forms.

Caption: Thione-thiol tautomerism in 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.

Synthesis of 4-Amino-5-p-tolyl-4H-1,2,4-triazole-3-thiol

The synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols is a well-established multi-step process. The following is a general synthetic protocol based on literature procedures for analogous compounds.[1][2]

Synthetic Workflow

Caption: General synthetic workflow for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.

Experimental Protocol

Step 1: Synthesis of p-Toluic hydrazide

-

A mixture of p-toluic acid (1 mole) and hydrazine hydrate (2 moles) is refluxed in a round-bottom flask for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold water, and recrystallized from ethanol to yield p-toluic hydrazide.

Step 2: Synthesis of Potassium dithiocarbazinate salt

-

To a solution of potassium hydroxide (1 mole) in absolute ethanol, p-toluic hydrazide (1 mole) is added with stirring.

-

Carbon disulfide (1.2 moles) is then added dropwise while maintaining the temperature below 30°C.

-

The mixture is stirred for 12-16 hours at room temperature.

-

The precipitated potassium dithiocarbazinate salt is filtered, washed with cold ether, and dried under vacuum.

Step 3: Synthesis of 4-Amino-5-p-tolyl-4H-1,2,4-triazole-3-thiol

-

A suspension of the potassium dithiocarbazinate salt (1 mole) in water is treated with hydrazine hydrate (2 moles).

-

The mixture is refluxed for 4-6 hours, during which the color of the solution may change, and hydrogen sulfide gas may evolve.

-

After cooling, the solution is acidified with a dilute mineral acid (e.g., HCl) to precipitate the product.

-

The solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford pure 4-amino-5-p-tolyl-4H-1,2,4-triazole-3-thiol.

Analytical Characterization

The structural elucidation and confirmation of 4-amino-5-p-tolyl-4H-1,2,4-triazole-3-thiol are typically achieved through a combination of spectroscopic techniques. The following data is based on the closely related phenyl analog and is expected to be very similar for the p-tolyl derivative, with minor variations in the aromatic region of the NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3100 | N-H stretching (amino group) |

| ~3050 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methyl group of tolyl) |

| ~2600-2550 | S-H stretching (thiol group, often weak)[3] |

| ~1620 | C=N stretching (triazole ring) |

| ~1500 | C=C stretching (aromatic ring) |

| ~1300 | N-C=S (thione tautomer) |

| ~700 | C-S stretching |

Experimental Protocol for FT-IR Analysis:

-

A small amount of the dried sample is mixed with potassium bromide (KBr) powder.

-

The mixture is ground to a fine powder and pressed into a thin pellet.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 1H | SH (thiol) or NH (thione) proton[3] |

| ~7.2-7.8 | Multiplet | 4H | Aromatic protons (p-tolyl group) |

| ~5.8 | Singlet | 2H | NH₂ (amino group) |

| ~2.3 | Singlet | 3H | CH₃ (methyl group of tolyl) |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=S (thione tautomer)[4] |

| ~150 | C-S (thiol tautomer) |

| ~140-125 | Aromatic carbons (p-tolyl group) and C5 of triazole |

| ~21 | CH₃ (methyl group of tolyl) |

Experimental Protocol for NMR Analysis:

-

Approximately 5-10 mg of the sample is dissolved in about 0.5 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Conclusion

4-Amino-5-p-tolyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with significant potential in medicinal chemistry. Understanding its physicochemical properties is fundamental for its application in drug design and development. This guide has provided a detailed overview of its structure, synthesis, and analytical characterization, with a particular focus on the key feature of thione-thiol tautomerism. While specific experimental data for the p-tolyl derivative is limited in publicly available literature, the information presented, based on closely related and well-characterized analogs, offers a robust framework for researchers working with this promising class of molecules. Further investigation into the quantitative physicochemical parameters and biological activities of this specific compound is warranted to fully explore its therapeutic potential.

References

- Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.

- Turan-Zitouni, G., et al. (2021). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1385-1392.

-

Chemical Synthesis Database. (2025, May 20). 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

- Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.

- Hussein, M. A., et al. (2014). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 19(12), 20494-20508.

- Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-209.

-

Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][6]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265.

- Zozulynets, D. M., et al. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Organic and Pharmaceutical Chemistry Journal, 19(1), 48-52.

-

ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

- Gaponik, P. N., et al. (1985). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. Chemistry of Heterocyclic Compounds, 21(11), 1255-1258.

Sources

- 1. Istanbul University Press [iupress.istanbul.edu.tr]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 22706-11-2 [smolecule.com]

- 6. chemsynthesis.com [chemsynthesis.com]

The Ascendant Therapeutic Promise of 1,2,4-Triazole-3-thiol Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Introduction: The Versatile Scaffold of 1,2,4-Triazole-3-thiol in Modern Drug Discovery

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of well-established drugs, including the antifungal agents fluconazole and itraconazole, the antiviral drug ribavirin, and anticancer agents like letrozole.[1] The unique structural features of the 1,2,4-triazole ring, such as its dipole character, hydrogen bonding capacity, and rigidity, allow for high-affinity interactions with various biological targets.[2] The incorporation of a thiol group at the 3-position, leading to 1,2,4-triazole-3-thiol and its thione tautomer, further enhances the therapeutic potential of this scaffold. These sulfur-containing derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutic agents.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of novel 1,2,4-triazole-3-thiol derivatives. Moving beyond a mere recitation of facts, this guide delves into the causality behind synthetic strategies, provides detailed, self-validating experimental protocols for biological evaluation, and explores the current understanding of the mechanisms of action. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to navigate the promising landscape of 1,2,4-triazole-3-thiol chemistry and pharmacology.

I. Synthesis of 1,2,4-Triazole-3-thiol Derivatives: A Strategic Approach

The synthetic route to 1,2,4-triazole-3-thiol derivatives is a critical determinant of the diversity and novelty of the compounds generated. The most common and versatile approach involves the cyclization of thiosemicarbazide precursors. This method allows for the introduction of a wide range of substituents at various positions of the triazole ring, thereby enabling the exploration of structure-activity relationships (SAR).

A frequently employed synthetic strategy begins with the reaction of an aromatic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the core 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol structure.[5][6] The choice of the initial aromatic acid hydrazide is a key decision point, as the substituent on the aromatic ring can significantly influence the biological activity of the final derivatives.

Caption: General synthetic pathway for 1,2,4-triazole-3-thiol derivatives.

The rationale for this multi-step synthesis lies in its robustness and adaptability. The initial formation of the dithiocarbazinate salt is a reliable method for incorporating the necessary carbon and sulfur atoms for the triazole-thiol ring. The subsequent cyclization with hydrazine hydrate is an efficient way to form the heterocyclic core. The resulting 4-amino group provides a convenient handle for further derivatization, often through the formation of Schiff bases by condensation with various aldehydes.[7] This allows for the introduction of a second point of diversity in the molecule, which is crucial for fine-tuning the biological activity.

II. Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. 1,2,4-Triazole-3-thiol derivatives have emerged as a promising class of antimicrobial and antifungal agents, with some compounds exhibiting potency comparable or even superior to standard drugs.[7][8]

A. Rationale for Antimicrobial Evaluation

The decision to screen 1,2,4-triazole-3-thiol derivatives for antimicrobial activity is rooted in the established success of other azole-containing compounds in this therapeutic area. The triazole ring is a key pharmacophore in several clinically used antifungal drugs. The introduction of the 3-thiol group and other substituents offers the potential to overcome existing resistance mechanisms and broaden the spectrum of activity.

B. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of novel 1,2,4-triazole-3-thiol derivatives against a panel of pathogenic bacteria and fungi.

1. Preparation of Materials:

- Test Compounds: Prepare stock solutions of the synthesized 1,2,4-triazole-3-thiol derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

- Bacterial and Fungal Strains: Use standardized strains from a recognized culture collection (e.g., ATCC). Include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal species (e.g., Candida albicans, Aspergillus niger).

- Growth Media: Use appropriate liquid media for the selected microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

- Standard Drugs: Include a positive control antibiotic (e.g., Streptomycin) and an antifungal (e.g., Ketoconazole) for comparison.

2. Assay Procedure:

- Inoculum Preparation: Culture the microbial strains overnight and then dilute the culture in fresh media to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).

- Serial Dilution: In the 96-well plates, perform a two-fold serial dilution of the test compounds and standard drugs in the appropriate growth medium. The final volume in each well should be 100 µL.

- Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

- Controls: Include wells with:

- Media only (sterility control).

- Media and inoculum (negative/growth control).

- Media, inoculum, and the solvent used to dissolve the compounds (solvent toxicity control).

- Incubation: Incubate the plates at the optimal temperature for the microorganisms (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

3. Data Analysis and Interpretation:

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

- Self-Validation: The assay is considered valid if:

- The sterility control shows no growth.

- The growth control shows robust microbial growth.

- The solvent control shows no inhibition of growth.

- The MIC of the standard drug falls within the expected range for the tested strains.

C. Mechanism of Action

The precise mechanism of antimicrobial action for many 1,2,4-triazole-3-thiol derivatives is still under investigation. However, it is hypothesized that their activity may stem from the ability to inhibit essential microbial enzymes. The triazole nucleus is known to coordinate with metal ions in enzyme active sites, and the thiol group can form disulfide bonds or interact with key amino acid residues. For antifungal agents, a well-established mechanism for azoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[1]

III. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a relentless pursuit in medicinal chemistry, and 1,2,4-triazole-3-thiol derivatives have demonstrated significant potential in this area.[2][9] Numerous studies have reported their cytotoxic effects against various cancer cell lines.[10]

A. Rationale for Anticancer Evaluation

The rationale for investigating the anticancer properties of these compounds is multifaceted. The 1,2,4-triazole scaffold is present in approved anticancer drugs like letrozole, which inhibits aromatase.[1] The ability of the triazole ring and its substituents to interact with a variety of biological targets, including kinases and tubulin, makes these derivatives attractive candidates for cancer therapy.[2][11]

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3]

1. Preparation of Materials:

- Cancer Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).

- Cell Culture Medium: Use the appropriate complete medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

- Test Compounds: Prepare stock solutions in DMSO.

- MTT Reagent: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

- Solubilization Solution: Use DMSO or a solution of sodium dodecyl sulfate (SDS) in dilute HCl.

- 96-Well Plates: Sterile, flat-bottomed plates.

2. Assay Procedure:

- Cell Seeding: Seed the cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

- Compound Treatment: The next day, treat the cells with various concentrations of the 1,2,4-triazole-3-thiol derivatives by adding the compounds to the culture medium. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

- MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.[3] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

- Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

- Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

3. Data Analysis and Interpretation:

- Calculation of Cell Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

- IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, can be determined from this curve.

- Self-Validation: The assay is considered reliable if the vehicle control cells show high viability and the positive control exhibits the expected cytotoxicity.

A [label="Seed Cancer Cells in 96-well Plate"];

B [label="Treat with 1,2,4-Triazole-3-thiol Derivatives"];

C [label="Incubate for 48-72 hours"];

D [label="Add MTT Reagent"];

E [label="Incubate for 3-4 hours"];

F [label="Solubilize Formazan Crystals"];

G [label="Measure Absorbance at 570 nm"];

H [label="Calculate IC50 Value"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

}

Caption: Workflow for determining the cytotoxicity of novel compounds using the MTT assay.

C. Mechanisms of Anticancer Action

The anticancer activity of 1,2,4-triazole-3-thiol derivatives can be attributed to their interaction with various molecular targets involved in cancer cell growth and proliferation.[12] Some of the reported mechanisms include:

-

Enzyme Inhibition: These compounds have been shown to inhibit key enzymes in signaling pathways that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[2]

-

Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, which is essential for cell division.[2][11] This leads to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Many 1,2,4-triazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a hallmark of effective anticancer agents.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributing factor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. 1,2,4-Triazole-3-thiol derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[11][13]

A. Rationale for Anti-inflammatory Evaluation

The rationale for exploring the anti-inflammatory potential of these compounds is based on the known involvement of various enzymes and signaling pathways in the inflammatory process, which can be targeted by small molecules. The structural features of 1,2,4-triazole-3-thiols make them suitable candidates for interacting with enzymes like cyclooxygenases (COX), which are key mediators of inflammation.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[13]

1. Preparation of Materials:

- Animals: Use healthy adult rats or mice of a specific strain (e.g., Wistar rats).

- Carrageenan: Prepare a 1% solution of carrageenan in sterile saline.

- Test Compounds: Prepare suspensions or solutions of the 1,2,4-triazole-3-thiol derivatives in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

- Standard Drug: Use a known nonsteroidal anti-inflammatory drug (NSAID) like indomethacin or diclofenac sodium as a positive control.

- Plethysmometer or Caliper: A device for measuring paw volume or thickness.

2. Assay Procedure:

- Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least a week. Divide them into groups (e.g., control, standard, and test compound groups).

- Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral gavage, 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

- Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[14]

- Measurement of Paw Edema: Measure the paw volume or thickness of each animal at time 0 (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[14][15]

3. Data Analysis and Interpretation:

- Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated for each time point. The percentage of inhibition of edema by the test compounds and the standard drug is then calculated relative to the control group.

- Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

- Self-Validation: The model is considered valid if the carrageenan injection induces a significant and reproducible inflammatory response in the control group, and the standard drug produces a significant inhibition of edema.

C. Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of 1,2,4-triazole-3-thiol derivatives are thought to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. A likely mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, these compounds can reduce the production of these inflammatory mediators.

V. Structure-Activity Relationship (SAR) and Future Directions

The extensive research on 1,2,4-triazole-3-thiol derivatives has provided valuable insights into their structure-activity relationships. The nature and position of substituents on the triazole ring and any appended aromatic or heterocyclic moieties significantly influence the biological activity. For instance, the presence of electron-withdrawing or electron-donating groups on an aromatic ring attached to the triazole core can modulate the antimicrobial or anticancer potency.

Future research in this field should focus on:

-

Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design and synthesize more potent and selective derivatives.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Moving promising candidates from in vitro studies to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Exploring the potential of 1,2,4-triazole-3-thiol derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

VI. Conclusion

Novel 1,2,4-triazole-3-thiol derivatives represent a highly versatile and promising scaffold in the ongoing quest for new therapeutic agents. Their demonstrated efficacy across a spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory actions, underscores their significance in medicinal chemistry. This technical guide has provided a framework for the rational synthesis and rigorous biological evaluation of these compounds, emphasizing the importance of understanding the causality behind experimental choices. By leveraging the detailed protocols and mechanistic insights presented herein, researchers can more effectively explore the vast therapeutic potential of this remarkable class of heterocyclic compounds and contribute to the development of the next generation of innovative medicines.

References

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. Available at: [Link]

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][16] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

-

SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Available at: [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]

-

Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. PMC. Available at: [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. Available at: [Link]

-

In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC. Available at: [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]

-

Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]

-

Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Bohrium. Available at: [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). National University of Pharmacy. Available at: [Link]

Sources

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. connectjournals.com [connectjournals.com]

- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. inotiv.com [inotiv.com]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

"spectroscopic analysis (FTIR, NMR) of 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol"

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a cornerstone in many pharmacologically active agents, exhibiting a wide range of biological activities.[1][2] Accurate structural elucidation and purity confirmation are paramount for any research or development endeavor. This document offers detailed, field-proven protocols for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the causality behind experimental choices and the principles of data interpretation. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this class of compounds.

Introduction: The Significance of this compound

The molecule this compound combines several key pharmacophores: a 1,2,4-triazole ring, an amino group, a thiol group, and a substituted aromatic moiety. This unique combination makes it a versatile intermediate for synthesizing novel therapeutic agents.[3][4] The thiol group, in particular, offers a reactive handle for creating diverse derivatives.

A crucial aspect of this molecule is its potential for thione-thiol tautomerism, where the proton can reside on either the sulfur atom (thiol form) or a ring nitrogen atom (thione form). Spectroscopic analysis is the definitive method to confirm which tautomer predominates, a critical factor influencing the compound's chemical reactivity and biological interactions.[5][6] This guide will dissect the spectral signatures that allow for unambiguous structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For the target compound, FTIR is instrumental in confirming the presence of the key N-H, S-H, C=N, and aromatic C-H bonds, and most importantly, in addressing the thione-thiol tautomerism.

Expertise in Action: Why FTIR is the First Step

Before proceeding to more time-consuming analyses like NMR, a quick FTIR scan provides immediate, high-confidence validation of the core structure. The presence or absence of a sharp, weak band in the 2550-2650 cm⁻¹ region is a direct indicator of the S-H bond, strongly suggesting the thiol tautomer is present.[1][5] Its absence, coupled with a strong C=S absorption, would point towards the thione form. This initial check prevents the misinterpretation of more complex NMR data.

Experimental Protocol: FTIR using KBr Pellet Method

This protocol ensures a high-quality, reproducible spectrum by minimizing atmospheric interference (H₂O, CO₂).

-

Sample Preparation:

-

Thoroughly dry the sample of this compound and spectroscopy-grade Potassium Bromide (KBr) in an oven at 110°C for at least 2 hours to remove moisture.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.

-

Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is critical to reduce scattering losses.

-

-

Pellet Formation:

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample chamber to subtract atmospheric contributions.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Interpretation and Expected Spectral Features

The FTIR spectrum provides a unique fingerprint of the molecule. Key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance & Rationale |

| 3350-3100 | N-H (Amino) | Symmetric & Asymmetric Stretching | Two distinct, medium-to-strong bands, characteristic of a primary amine (-NH₂). |

| 3100-3000 | C-H (Aromatic) | Stretching | Multiple weak-to-medium sharp bands, confirming the presence of the phenyl ring. |

| ~2920 | C-H (Methyl) | Stretching | A weak band corresponding to the -CH₃ group on the phenyl ring. |

| 2650-2550 | S-H (Thiol) | Stretching | A weak but sharp band. Its presence is the most definitive evidence for the thiol tautomer. [1][5] |

| 1620-1580 | C=N (Triazole Ring) | Stretching | A strong, sharp absorption, characteristic of the endocyclic carbon-nitrogen double bond in the triazole ring.[7] |

| 1550-1450 | C=C (Aromatic) | Ring Stretching | Multiple sharp bands of varying intensity, further confirming the aromatic system. |

| 750-650 | C-S | Stretching | A weak-to-medium intensity band. Its position can be variable.[1] |

FTIR Analysis Workflow Diagram

The following diagram illustrates the logical flow of the FTIR analysis process.

Caption: FTIR analysis workflow from preparation to validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and chemical environment. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Expertise in Action: Solvent Choice and Tautomerism

The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent for this analysis. Its high polarity effectively dissolves the compound, and more importantly, it is slow to exchange protons with the sample. This allows for the observation of labile protons from the -NH₂ and -SH groups, which would otherwise be lost or broadened in solvents like D₂O or CDCl₃.[8] The chemical shift of the SH proton in DMSO-d₆ is a key data point for confirming the thiol structure.[9]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ containing a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

-

Instrument Setup & Data Acquisition:

-

The analysis should be performed on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

-

Shim the instrument to achieve optimal magnetic field homogeneity.

-

For ¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of at least 2 seconds, and co-add 8 to 16 scans.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and longer relaxation times.

-

Data Interpretation and Expected Spectral Features

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration | Rationale |

| ~13.5 | -SH | Singlet (broad) | 1H | The acidic thiol proton appears far downfield in DMSO-d₆. This signal will disappear upon adding a drop of D₂O, confirming its identity.[5][9] |

| ~7.5-7.8 | Aromatic (2H) | Doublet | 2H | Protons on the phenyl ring ortho to the triazole ring. |

| ~7.3-7.4 | Aromatic (2H) | Doublet | 2H | Protons on the phenyl ring ortho to the methyl group. These two doublets form a characteristic AA'BB' system for a para-substituted ring. |

| ~5.5 | -NH₂ | Singlet (broad) | 2H | The two protons of the primary amino group. This signal will also disappear upon D₂O exchange.[8] |

| ~2.4 | -CH₃ | Singlet | 3H | The three equivalent protons of the methyl group attached to the phenyl ring. |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~168 | C-SH (Triazole C3) | The carbon attached to the sulfur atom (thione/thiol carbon) is significantly deshielded and appears far downfield.[6] |

| ~155 | C-N (Triazole C5) | The carbon atom of the triazole ring attached to the phenyl group. |

| ~140 | Aromatic (Quaternary) | The aromatic carbon attached to the methyl group. |

| ~135 | Aromatic (Quaternary) | The aromatic carbon attached to the triazole ring. |

| ~130 | Aromatic (CH) | Aromatic carbons ortho to the methyl group. |

| ~128 | Aromatic (CH) | Aromatic carbons ortho to the triazole ring. |

| ~21 | -CH₃ | The methyl carbon, appearing in the typical aliphatic region. |

NMR Analysis Workflow Diagram

This diagram outlines the systematic approach to acquiring and interpreting NMR data.

Caption: NMR analysis workflow from sample dissolution to final structure elucidation.

Conclusion

The synergistic use of FTIR and NMR spectroscopy provides an unambiguous and comprehensive characterization of this compound. FTIR serves as a rapid and definitive tool for identifying key functional groups and confirming the predominant thiol tautomer via the S-H stretching vibration. NMR spectroscopy complements this by providing a detailed map of the proton and carbon environments, allowing for the complete assignment of the molecular structure. The protocols and interpretive guidelines presented in this document establish a self-validating system for ensuring the identity, purity, and structural integrity of this important heterocyclic compound, empowering researchers to proceed with confidence in their drug discovery and development pipelines.

References

- BenchChem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. Benchchem.com.

- Reddy, N. B., et al. (n.d.).

- Gumrukcuoglu, N., et al. (2023).

-

Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[8][10][11]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research.

- Gumrukcuoglu, N., et al. (2023).

- Al-Sultani, K. H., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives.

- Miazga, A., et al. (2022). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules.

- Gumrukcuoglu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

- Al-Juboori, A. M. J. (2015). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Journal of Al-Nahrain University.

- Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.

- AL-RIKABI, A. K., & AL-ADILEE, K. J. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

- Kadhim, D. A. (2016). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry.

- Mohammed, S. H., et al. (2023). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online (AJOL).

- Singh, R. K., et al. (2022). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.

-

Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[8][10][11]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate.

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Istanbul University Press [iupress.istanbul.edu.tr]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. academic.oup.com [academic.oup.com]

- 6. ajol.info [ajol.info]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

The Versatility of the 1,2,4-Triazole Scaffold: A Technical Guide to its Therapeutic Applications

Abstract

The 1,2,4-triazole nucleus stands as a privileged scaffold in medicinal chemistry, underpinning a significant number of clinically approved drugs and serving as a fertile ground for the development of novel therapeutic agents. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow for high-affinity interactions with a diverse range of biological targets.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of substituted 1,2,4-triazoles, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action across various disease paradigms, elucidate critical structure-activity relationships, and present detailed experimental protocols for the synthesis and evaluation of these promising compounds.

Introduction: The Enduring Appeal of the 1,2,4-Triazole Core

The five-membered heterocyclic 1,2,4-triazole ring is a cornerstone in the design of bioactive molecules. Its ability to act as a bioisostere for amide, ester, and carboxylic acid functionalities, coupled with its resistance to metabolic degradation, makes it an attractive moiety for drug design.[3][4] The polar nature of the triazole nucleus often enhances the solubility and pharmacological profile of drug candidates.[1][5] A testament to its therapeutic importance is the presence of the 1,2,4-triazole core in numerous commercially successful drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole.[5][6] This guide will systematically unpack the therapeutic potential of this versatile scaffold, moving from its established roles to emerging applications.

Mechanisms of Action & Therapeutic Landscapes

The broad spectrum of biological activities exhibited by 1,2,4-triazole derivatives stems from their ability to interact with a wide array of molecular targets. This section will explore the key mechanisms of action in major therapeutic areas.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most well-established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections. The primary mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[3][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] By binding to the heme iron atom in the active site of CYP51, triazole antifungals disrupt the fungal membrane integrity, leading to growth arrest and cell death.[7]

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

Caption: Inhibition of Lanosterol 14α-demethylase by 1,2,4-triazoles.

Anticancer Activity: A Multi-pronged Attack

Substituted 1,2,4-triazoles have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[5][9]

-

Enzyme Inhibition: A significant number of 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression. This includes kinases, topoisomerases, and carbonic anhydrases.[2] For instance, certain derivatives act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis.[10]

-

Aromatase Inhibition: Drugs like letrozole and anastrozole are potent aromatase inhibitors, blocking the synthesis of estrogens and are thus effective in treating hormone-receptor-positive breast cancer.[5]

-

Apoptosis and Autophagy Modulation: Recent studies have highlighted the ability of novel 1,2,4-triazole compounds to modulate apoptotic and autophagic pathways in cancer cells, leading to programmed cell death.[2]

Antiviral Activity: A Broad-Spectrum Response

The 1,2,4-triazole scaffold is a key component in several antiviral drugs and is a promising framework for the development of new antiviral agents.[4][11] These compounds have demonstrated activity against a wide range of viruses, including human immunodeficiency virus (HIV), influenza virus, hepatitis B and C viruses, and herpes viruses.[11][12][13] The mechanisms of antiviral action are varied and can include:

-

Inhibition of Viral Enzymes: Targeting crucial viral enzymes such as DNA or RNA polymerases and proteases.[14]

-

Interference with Viral Assembly: Disrupting the formation of functional viral proteins necessary for the assembly of new virions.[14]

Antibacterial and Antimicrobial Applications

With the rise of antibiotic resistance, the development of new antibacterial agents is a critical area of research. Substituted 1,2,4-triazoles have shown significant potential in this arena, exhibiting activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[15][16][17] Hybrid molecules incorporating a 1,2,4-triazole moiety with other antibacterial pharmacophores, such as quinolones, have shown enhanced potency.[15]

Enzyme Inhibition in Other Therapeutic Areas

The versatility of the 1,2,4-triazole scaffold extends to the inhibition of a variety of other enzymes with therapeutic relevance.[18]

-

Cholinesterase Inhibition: Derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the treatment of Alzheimer's disease.[18][19][20]

-

α-Glucosidase and α-Amylase Inhibition: Inhibition of these enzymes points to the potential of 1,2,4-triazole derivatives in the management of diabetes mellitus.[21]

Emerging Applications in Neurodegenerative Diseases

Recent research has uncovered the neuroprotective potential of 1,2,4-triazole derivatives. Certain compounds have shown the ability to protect against cerebral ischemic injury by activating the antioxidant response element.[22] Additionally, some derivatives have been identified as inhibitors of α-synuclein aggregation, a key pathological hallmark of Parkinson's disease.[23][24]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of substituted 1,2,4-triazoles is highly dependent on the nature and position of substituents on the triazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

| Substitution Position | General Observations on Activity | Therapeutic Area | References |

| N1-substitution | Often crucial for antifungal activity; bulky substituents can enhance potency. | Antifungal | [7] |

| C3-substitution | Thione or mercapto groups are common and can be further derivatized to modulate activity. | Anticancer, Antibacterial | [5][25] |

| N4-substitution | Alkyl or aryl substitutions can significantly influence anticancer and antifungal properties. | Anticancer, Antifungal | [26] |

| C5-substitution | Introduction of various aryl or heterocyclic rings can lead to potent and selective inhibitors. | Anticancer, Enzyme Inhibition | [18][27] |

For instance, in the context of antifungal activity, SAR studies of fluconazole analogues have revealed that the presence of a 2,4-difluorophenyl group is critical for high potency.[3] In the realm of anticancer agents, the introduction of sulfur-containing moieties at the C3 position has been shown to enhance cytotoxic effects.[25]

Experimental Protocols: Synthesis and Evaluation

This section provides detailed methodologies for the synthesis of a common 1,2,4-triazole scaffold and a standard protocol for evaluating its biological activity.

Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This is a versatile method for preparing 1,2,4-triazole-3-thiones, which are valuable intermediates for further derivatization.[28]

Step 1: Synthesis of Acylthiosemicarbazide Intermediate

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired carbohydrazide (10 mmol) in 30 mL of ethanol.

-

Addition of Isothiocyanate: To the stirring solution, add the appropriate aryl isothiocyanate (10 mmol) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The precipitated acylthiosemicarbazide is collected by vacuum filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to the 1,2,4-Triazole-3-thione

-

Reaction Setup: Suspend the acylthiosemicarbazide (8 mmol) in a 5% aqueous solution of sodium hydroxide (25 mL) in a round-bottom flask.

-

Reflux: Heat the mixture to reflux for 4-6 hours until a clear solution is obtained.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 5-6 with dilute hydrochloric acid.

-

Isolation of Product: The precipitated 1,2,4-triazole-3-thione is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

Experimental Workflow: Synthesis of 1,2,4-Triazole-3-thiones

Caption: A two-step synthesis of 1,2,4-triazole-3-thiones.

In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Perspectives and Conclusion

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile platform in drug discovery.[29] Future research will likely focus on the development of novel hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to achieve synergistic effects and overcome drug resistance.[16] Furthermore, the exploration of their potential in emerging therapeutic areas such as neurodegenerative diseases and as modulators of complex signaling pathways holds significant promise. The continued application of rational drug design principles, guided by a deep understanding of SAR and molecular mechanisms, will undoubtedly lead to the discovery of the next generation of 1,2,4-triazole-based therapeutics with improved efficacy and safety profiles.

References

- Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420–422.

- Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymeriz

-

A Literature Review Focusing on the Antiviral Activity of[4][5][10] and[4][10][11]-triazoles. PubMed.

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Source.

- Anticancer Properties of 1,2,4-Triazoles. ISRES.

-

A Literature Review Focusing on the Antiviral Activity of[4][5][10] and[4][10][11]-triazoles. Mini Reviews in Medicinal Chemistry, 24(17), 1602-1629.

- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Source.

- Wei, Q.-L., Gao, J., Zou, J., Wan, J., & Zhang, S.-S. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268.

- review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives.

-

A Literature Review Focusing on the Antiviral Activity of[4][5][10] and[4][10][11]-triazoles. Mini-Reviews in Medicinal Chemistry.

- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed.

- In Vivo Experimental Design for Testing 1,2,4-Triazole Derivatives: Applic

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Scilit.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.

- A Comprehensive review on 1, 2,4 Triazole. Source.

- 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Deriv

- Antibacterial activity study of 1,2,4-triazole deriv

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Source.

- 1,2,4-Triazoles as Important Antibacterial Agents. PubMed.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega.

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

- Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. Source.

- structure-activity relationship (SAR) studies of 4-alkyl-3-mercapto-1,2,4-triazoles. Benchchem.

- An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH.

- Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. Source.

- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv

- Development of 1,2,4-triazole derivatives as Nrf2 activators. The...

- Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents.

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Source.

- Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-Based Enzyme Inhibitors. Benchchem.

- New 1H-1,2,4-Triazolyl Deriv

- Antifungal Properties of 1,2,4-Triazoles. ISRES.

- synthesis of 1,2,4 triazole compounds. ISRES.

- An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. PubMed.

- Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry, 10(10).

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH.

- Exploring potential of 1, 2, 4-triazole: A brief review.

- 1,2,4-Triazole - a versatile azole, proves and popular as an antifungal agent. Source.

- 1 , 2 , 4-Triazole-a versatile azole , proves and popular as an antifungal agent * 1. Source.

- Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation.

- Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. PubMed.

- Discovery of 1,2,4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element. PubMed.

- Novel 1, 2, 4-Triazoles as Antifungal Agents.

Sources

- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. chemconsai.com [chemconsai.com]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isres.org [isres.org]

- 9. scilit.com [scilit.com]

- 10. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 14. researchgate.net [researchgate.net]

- 15. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]

- 16. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of 1,2,4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold | Semantic Scholar [semanticscholar.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. isres.org [isres.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

Structure Elucidation of 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: A Methodological Deep Dive

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Challenge of a Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[1] The title compound, 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, belongs to a particularly interesting subclass characterized by a reactive thiol/thione group and an amino substituent, making it a versatile precursor for synthesizing more complex molecular architectures.

However, its definitive structural characterization is not trivial. The primary challenge lies in the potential for thione-thiol tautomerism, a phenomenon where the molecule can exist in two interconvertible isomeric forms: the thione form (containing a C=S bond) and the thiol form (containing an S-H bond).[2] Ascertaining the dominant tautomer under specific conditions is critical, as the two forms possess different physicochemical properties, hydrogen bonding capabilities, and affinities for biological receptors, which directly impacts drug design and development.[1][2]

This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this molecule. We will move beyond a simple recitation of data, focusing instead on the experimental rationale, the interpretation of spectral evidence, and the corroboration of findings across different analytical platforms to build a self-validating and conclusive structural proof.

Synthesis: The Foundation of Characterization

The journey of structure elucidation begins with a robust and well-characterized synthesis. The most reliable route to the title compound proceeds through a multi-step pathway, which provides the initial evidence of the assembled molecular framework.[3][4]

Experimental Protocol: Synthesis

-

Step 1: Preparation of 4-Methylbenzoyl Hydrazide. 4-methylbenzoic acid is esterified (e.g., using methanol and a catalytic amount of sulfuric acid) to yield methyl 4-methylbenzoate. This ester is then refluxed with hydrazine hydrate to produce 4-methylbenzoyl hydrazide. The rationale here is to create the core aroylhydrazide moiety required for cyclization.

-

Step 2: Formation of Potassium Dithiocarbazinate Salt. The synthesized hydrazide is dissolved in cold absolute ethanol containing potassium hydroxide. Carbon disulfide (CS₂) is added dropwise while maintaining a low temperature. This reaction forms a potassium 3-(4-methylbenzoyl)dithiocarbazinate salt.[5] The strong nucleophilic character of the hydrazide's terminal nitrogen is leveraged to attack the electrophilic carbon of CS₂.

-

Step 3: Cyclization to Form the Triazole Ring. The potassium salt intermediate is refluxed with an excess of hydrazine hydrate in water. The hydrazine acts as a dinucleophile, facilitating the intramolecular cyclization and elimination of H₂S and potassium hydroxide to yield the final product, this compound.[4][5] The product typically precipitates upon cooling and can be purified by recrystallization from a suitable solvent like ethanol.

This synthetic pathway provides a logical and high-yield route to the target heterocycle, with each step confirming a piece of the final molecular puzzle.

The Tautomeric Question: Thione vs. Thiol

Before delving into the spectroscopic data, it is crucial to visualize the central structural question. The compound can exist in two tautomeric forms, which are in equilibrium.

Caption: Thione-thiol tautomeric equilibrium.

Spectroscopic analysis is essential to determine which form predominates. Literature on analogous 1,2,4-triazoles strongly suggests the thione form is more stable and thus dominant in both solid and solution states.[2][6] Our analytical approach will be geared towards confirming this hypothesis.

Spectroscopic & Spectrometric Elucidation Workflow

A synergistic approach using multiple analytical techniques is required for confident structure elucidation. Each technique provides a unique piece of information, and together they form a self-validating system.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition. This is the first and most fundamental check to ensure the synthesis yielded the correct product.

Experimental Protocol: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum is acquired. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.

Expected Data & Interpretation: For the molecular formula C₉H₁₀N₄S, the calculated monoisotopic mass is approximately 206.0626 g/mol .

-

Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak (or [M+H]⁺ in ESI) at m/z 206.[7] The presence of this peak confirms the overall success of the synthesis in assembling the atoms into a single molecule.

-

Isotopic Pattern: The presence of a smaller M+1 peak (from ¹³C and ¹⁵N) and a distinct M+2 peak (from ³⁴S) will further corroborate the elemental formula.

-

Fragmentation: While complex, expected fragmentation patterns could include the loss of the amino group (-16 amu) or cleavage of the tolyl group (-91 amu), providing further structural clues.

Infrared (IR) Spectroscopy

Purpose: To identify key functional groups and provide the strongest initial evidence for the dominant tautomer in the solid state (when using KBr pellets).[8]

Experimental Protocol: The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The purified solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Expected Data & Interpretation: The IR spectrum is pivotal for addressing the thione-thiol question.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance & Rationale |

| N-H Stretch (Amino) | 3350 - 3200 | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine (NH₂) group.[9] |

| N-H Stretch (Triazole) | 3150 - 3050 | A broad band associated with the N-H group in the triazole ring, characteristic of the thione form. |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the 4-methylphenyl (tolyl) group. |

| Aliphatic C-H Stretch | 2980 - 2850 | From the methyl (CH₃) group on the phenyl ring. |

| S-H Stretch (Thiol) | ~2600 - 2550 | The absence of a weak band in this region is critical evidence AGAINST the thiol tautomer. [8] |

| C=N Stretch (Triazole) | 1620 - 1580 | Stretching vibration of the endocyclic C=N bond.[3] |

| N-C=S Bands (Thioamide) | 1550 - 1250 | A series of bands arising from coupled vibrations of the N-C=S group, providing strong evidence for the thione tautomer.[10] |

| C-S Stretch | 700 - 650 | Confirms the presence of the carbon-sulfur bond.[9] |

The most decisive information from IR is the clear presence of N-H stretches and the concurrent absence of the characteristic S-H stretch, providing a strong, self-validating argument for the thione structure in the solid state.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide a detailed map of the carbon-hydrogen framework, confirm atom connectivity, and further investigate the tautomeric state in solution.

Experimental Protocol: High-resolution ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent, typically DMSO-d₆, due to the compound's good solubility and the ability of DMSO to avoid exchanging with labile protons. Tetramethylsilane (TMS) is used as an internal standard.

Expected ¹H NMR Data & Interpretation (in DMSO-d₆):

| Proton(s) | Expected δ (ppm) | Multiplicity | Significance & Rationale |

| NH (Triazole/Thione) | 13.5 - 14.0 | Broad Singlet | This highly deshielded proton is characteristic of the N-H proton adjacent to a C=S group in a five-membered ring.[2][9] An S-H proton would appear much further upfield. This signal disappears upon D₂O exchange. |

| Aromatic H (AA'BB') | 7.2 - 7.8 | Two Doublets | The four protons of the para-substituted phenyl ring will appear as a characteristic AA'BB' system (often simplified to two doublets), confirming the substitution pattern. |

| NH ₂ (Amino) | 5.5 - 6.0 | Broad Singlet | The two protons of the amino group. This signal also disappears upon D₂O exchange, confirming its identity as a labile proton.[9] |

| CH ₃ (Methyl) | 2.3 - 2.5 | Singlet | The three protons of the methyl group on the phenyl ring appear as a sharp singlet. |

Expected ¹³C NMR Data & Interpretation (in DMSO-d₆):

| Carbon(s) | Expected δ (ppm) | Significance & Rationale |

| C =S (Thione) | 165 - 170 | The chemical shift in this downfield region is definitive for a thione carbon.[2][3] A thiol carbon (C-S) would be significantly more upfield. This is a key piece of corroborating evidence. |

| C -N (Triazole) | 145 - 150 | The other carbon atom in the triazole ring, bonded to the tolyl group and two nitrogen atoms. |

| Aromatic C | 125 - 140 | Four signals are expected for the six carbons of the phenyl ring due to symmetry. |

| C H₃ (Methyl) | ~21 | The methyl carbon, appearing in the typical aliphatic region. |

The NMR data, particularly the ¹H signal near 14 ppm and the ¹³C signal near 168 ppm, work in concert to provide unequivocal evidence for the dominance of the thione tautomer in solution.

X-ray Crystallography

Purpose: To provide unambiguous, definitive proof of the molecular structure, including bond lengths, bond angles, and the tautomeric form in the solid state.

Experimental Protocol: A suitable single crystal of the compound is grown (e.g., by slow evaporation from a solvent like DMF or ethanol). The crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting data is used to solve and refine the crystal structure.

Expected Data & Interpretation: While a specific structure for the title compound may not be published, data from closely related analogues, such as those with bromo- or chloro-phenyl groups, provide authoritative expectations.[6][11]

-

Tautomer Confirmation: The analysis will locate the hydrogen atoms. A hydrogen atom will be found on the N1 nitrogen of the triazole ring, not on the sulfur atom.

-

Bond Lengths: The C3-S bond length will be approximately 1.68 Å, which is characteristic of a C=S double bond, rather than the ~1.75-1.82 Å expected for a C-S single bond.[6]

-